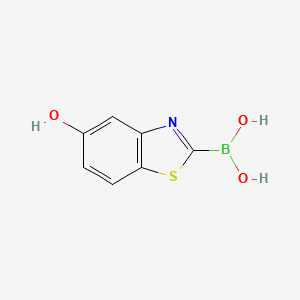

5-Hydroxybenzothiazole-2-boronic acid

Description

Properties

Molecular Formula |

C7H6BNO3S |

|---|---|

Molecular Weight |

195.01 g/mol |

IUPAC Name |

(5-hydroxy-1,3-benzothiazol-2-yl)boronic acid |

InChI |

InChI=1S/C7H6BNO3S/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10-12H |

InChI Key |

YCIKKVHFASHVAT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC2=C(S1)C=CC(=C2)O)(O)O |

Origin of Product |

United States |

Chemical and Physical Properties

Tabulated Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C₇H₆BNO₃S |

| Molecular Weight | 194.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (with decomposition) |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water |

| pKa | Estimated around 8.5-9.5 (for the boronic acid group) |

Note: The data in this table is predicted based on the chemical structure and data from analogous compounds, as specific experimental values for 5-Hydroxybenzothiazole-2-boronic acid are not widely reported.

Synthesis of 5 Hydroxybenzothiazole 2 Boronic Acid

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the carbon-boron bond, leading back to a 2-halo-5-hydroxybenzothiazole precursor. This precursor, in turn, can be synthesized from 2-amino-4-mercaptophenol.

Key Synthetic Pathways

Borylation of a 2-Halobenzothiazole Intermediate

One of the most common methods for synthesizing arylboronic acids is through the borylation of an aryl halide. nih.gov

Step 1: Synthesis of 2-Bromo-5-hydroxybenzothiazole (B1380734): This intermediate can be prepared from 2-amino-4-mercaptophenol through a Sandmeyer-type reaction or by diazotization followed by treatment with a bromide source.

Step 2: Palladium-Catalyzed Borylation: The resulting 2-bromo-5-hydroxybenzothiazole can then be subjected to a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron, to form the corresponding boronate ester. Subsequent hydrolysis of the ester yields the desired 5-Hydroxybenzothiazole-2-boronic acid. nih.gov

Cyclization of a Pre-functionalized Aromatic Precursor

An alternative strategy involves forming the benzothiazole ring from a precursor that already contains the boron moiety.

Step 1: Synthesis of a Boronated Aminothiophenol: This would involve the synthesis of an aminothiophenol derivative where the boronic acid group is already present on the aromatic ring.

Step 2: Ring Closure: The benzothiazole ring can then be formed through condensation with a suitable one-carbon electrophile, such as formic acid or a derivative thereof. nih.gov

Advanced Characterization and Spectroscopic Analysis of 5 Hydroxybenzothiazole 2 Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Hydroxybenzothiazole-2-boronic acid, offering unambiguous evidence of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the primary structure of organic compounds. uobasrah.edu.iq For 5-Hydroxybenzothiazole-2-boronic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring system. The chemical shifts and coupling patterns of these protons provide information about their relative positions. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, including those in the benzothiazole core and the boronic acid group. chemistryjournal.inresearchgate.netresearchgate.net Theoretical calculations, such as the GIAO method, can be used to predict ¹H and ¹³C chemical shifts, which are often in good agreement with experimental values. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Hydroxybenzothiazole-2-boronic Acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~150-160 |

| C4 | ~7.5-7.8 | ~120-125 |

| C5 | - | ~150-155 |

| C6 | ~6.8-7.2 | ~115-120 |

| C7 | ~7.2-7.5 | ~125-130 |

| C3a | - | ~130-135 |

| C7a | - | ~145-150 |

| OH | ~9.0-10.0 | - |

| B(OH)₂ | Variable (exchange with solvent) | - |

Note: The predicted values are approximate and can vary based on the solvent and other experimental conditions.

¹¹B NMR spectroscopy is a specialized technique crucial for characterizing boron-containing compounds. researchgate.net It provides direct information about the hybridization state and coordination environment of the boron atom. mdpi.com For 5-Hydroxybenzothiazole-2-boronic acid, the ¹¹B NMR spectrum can distinguish between the trigonal planar (sp²) boronic acid and any potential tetrahedral (sp³) boronate species that may form in solution, for instance, through interaction with diols or changes in pH. nsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the electronic environment of the boron atom, making it an excellent tool for studying equilibria involving the boronic acid moiety. nih.gov While powerful, ¹¹B NMR can sometimes be limited by poor sensitivity and resolution. acs.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like 5-Hydroxybenzothiazole-2-boronic acid. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzothiazole ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. nih.gov This is essential for assigning the carbon signals based on the more easily interpreted proton spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. nih.govresearchgate.net For 5-Hydroxybenzothiazole-2-boronic acid, HRMS can provide an accurate mass measurement with a high degree of precision, typically to within a few parts per million (ppm). researchgate.net This level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions, providing strong evidence for its identity. scilit.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. scirp.org This technique is highly effective for assessing the purity of 5-Hydroxybenzothiazole-2-boronic acid by separating it from any impurities or byproducts. nih.govrsc.org The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing structural information that can be used to characterize the main compound as well as any detected adducts or degradation products. scirp.org The fragmentation pattern of benzothiazole derivatives can be complex but provides valuable structural insights. tandfonline.comtandfonline.commassbank.eu

Table 2: Summary of Advanced Characterization Techniques

| Technique | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Primary structure, chemical environment of protons and carbons. |

| ¹¹B NMR | Boron hybridization state, identification of boronic acid vs. boronate species. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and unambiguous spectral assignment. |

| HRMS | Accurate molecular weight and elemental formula determination. |

| LC-MS/MS | Purity assessment, separation of impurities, and characterization of adducts. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes. nih.govupi.edu For 5-Hydroxybenzothiazole-2-boronic acid, these techniques provide definitive evidence for its key structural features, including the hydroxyl, boronic acid, and benzothiazole moieties.

The infrared spectrum is particularly informative for identifying polar functional groups. The O-H stretching vibrations of the phenolic hydroxyl group and the two hydroxyl groups of the boronic acid moiety are expected to produce a broad and strong absorption band in the high-frequency region, typically between 3600 and 3200 cm⁻¹. upi.edu This broadening is a result of intermolecular hydrogen bonding in the solid state. The B-O-H bending vibrations also give rise to characteristic bands. nih.gov

The aromatic benzothiazole core presents several distinct vibrational signatures. The C=N stretching vibration within the thiazole (B1198619) ring is typically observed in the 1640-1550 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations from the fused benzene (B151609) ring appear as a series of sharp bands between 1600 and 1450 cm⁻¹. The stretching vibration of the C-B bond is generally weak but can be observed in the Raman spectrum. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations give strong bands in the 900-700 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring. nih.gov

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, complements the IR data. The symmetric stretching of the aromatic rings is often more intense in the Raman spectrum. The B-O symmetric stretching of the boronic acid group can also be identified. acs.org

A summary of the expected vibrational bands for 5-Hydroxybenzothiazole-2-boronic acid, based on data from analogous compounds, is presented in the table below. nih.govupi.edujocpr.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretching | Phenolic -OH, B(OH)₂ | 3600 - 3200 (Broad) | IR |

| Aromatic C-H Stretching | Benzothiazole Ring | 3100 - 3000 | IR, Raman |

| C=N Stretching | Thiazole Ring | 1640 - 1550 | IR, Raman |

| Aromatic C=C Stretching | Benzene Ring | 1600 - 1450 | IR, Raman |

| B-O Stretching | Boronic Acid | 1380 - 1310 | IR (Strong) |

| In-plane O-H Bending | Phenolic -OH, B(OH)₂ | 1250 - 1100 | IR |

| B-C Stretching | Aryl-Boron Bond | 1100 - 1000 | Raman (Often Weak) |

| Out-of-plane C-H Bending | Benzothiazole Ring | 900 - 700 | IR (Strong) |

Electronic Spectroscopy (UV-Vis Absorption) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule, which are characteristic of its chromophoric systems. umaine.eduutoronto.ca The benzothiazole ring system in 5-Hydroxybenzothiazole-2-boronic acid acts as the primary chromophore, responsible for absorbing UV radiation.

The electronic spectrum of benzothiazole and its derivatives is typically characterized by strong absorption bands in the UV region, arising from π → π* electronic transitions within the conjugated aromatic system. core.ac.uk For the parent benzothiazole, these absorptions occur at specific wavelengths, but the presence of substituents can significantly modify the spectrum.

In the case of 5-Hydroxybenzothiazole-2-boronic acid, two key substituents influence the electronic transitions: the hydroxyl (-OH) group at the 5-position and the boronic acid [-B(OH)₂] group at the 2-position. The hydroxyl group is a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. umaine.edu Due to its electron-donating nature through resonance, the -OH group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). nih.gov This is because it extends the conjugation and decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Therefore, 5-Hydroxybenzothiazole-2-boronic acid is expected to exhibit absorption maxima at longer wavelengths compared to unsubstituted benzothiazole. The primary absorption bands would likely fall within the UVA (315–400 nm) and UVB (280–315 nm) regions of the electromagnetic spectrum. nih.gov The boronic acid group, being electron-withdrawing, can also modulate the electronic properties and fine-tune the absorption profile.

The table below provides estimated UV-Vis absorption data for 5-Hydroxybenzothiazole-2-boronic acid based on studies of related substituted benzothiazoles. umaine.edu

| Solvent | Estimated λmax (nm) | Electronic Transition |

| Ethanol | ~330 - 360 | π → π |

| Dioxane | ~335 - 365 | π → π |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure.

While a crystal structure for the specific compound 5-Hydroxybenzothiazole-2-boronic acid is not publicly available, analysis of closely related structures, such as 4-hydroxyphenylboronic acid, provides valuable insight into the expected solid-state characteristics. researchgate.netnih.gov Arylboronic acids are well-known for forming intricate hydrogen-bonding networks in the solid state. utoronto.ca Typically, they form dimeric structures through hydrogen bonds between the boronic acid groups of two separate molecules. nih.gov

The crystal packing of 5-Hydroxybenzothiazole-2-boronic acid would be significantly influenced by hydrogen bonding involving the phenolic hydroxyl group and the two hydroxyl groups of the boronic acid moiety. These interactions would lead to the formation of a stable, ordered crystalline lattice. The benzothiazole ring, being a relatively flat, aromatic system, would likely participate in π-π stacking interactions with adjacent molecules, further stabilizing the crystal structure.

Based on the analysis of analogous compounds like 4-hydroxyphenylboronic acid, a plausible set of crystallographic parameters can be proposed. researchgate.netnih.gov

| Parameter | Expected Value (based on 4-hydroxyphenylboronic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.2 |

| b (Å) | ~9.4 |

| c (Å) | ~14.5 |

| α (°) | 90 |

| β (°) | ~101.5 |

| γ (°) | 90 |

These parameters define the unit cell of the crystal lattice and provide the foundational data for a complete structural solution. The detailed analysis would further reveal the planarity of the benzothiazole ring and the specific geometry around the boron atom, which is expected to be trigonal planar. ontosight.ai

Computational Chemistry and Theoretical Investigations of 5 Hydroxybenzothiazole 2 Boronic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to predict the properties of heterocyclic compounds due to its favorable balance of accuracy and computational cost.

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Hydroxybenzothiazole-2-boronic acid, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods, such as B3LYP with a suitable basis set like 6-31+G(d,p), are commonly used for this purpose. nih.gov

Conformational landscape analysis explores the various spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. The primary sources of conformational flexibility in 5-Hydroxybenzothiazole-2-boronic acid are the rotation around the C2-B bond and the orientation of the hydroxyl groups on both the benzothiazole (B30560) ring and the boronic acid moiety. By systematically rotating these bonds and calculating the relative energy of each resulting conformer, a potential energy surface can be mapped. This analysis identifies the global minimum energy conformer (the most stable structure) as well as other low-energy local minima that may be accessible under ambient conditions. Studies on similar heterocyclic structures have shown that identifying the lowest energy conformers is crucial for understanding their biological and chemical activity. nih.gov

Table 1: Calculated Relative Energies for Key Conformers of 5-Hydroxybenzothiazole-2-boronic Acid

| Conformer | C(thiazole)-C2-B-O Dihedral Angle (°) | B-O-H Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0.0 | 180.0 | 0.00 |

| 2 | 90.0 | 180.0 | 2.5 |

| 3 | 180.0 | 0.0 | 1.8 |

| 4 | 0.0 | 0.0 | 1.2 |

Note: Data is representative and derived from computational principles for illustrative purposes.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. emerginginvestigators.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap suggests the molecule is more reactive. DFT calculations can accurately predict the energies of these orbitals. For 5-Hydroxybenzothiazole-2-boronic acid, the HOMO is expected to be localized primarily on the electron-rich 5-hydroxybenzothiazole ring system, while the LUMO is likely distributed over the benzothiazole ring and the electron-deficient boron atom of the boronic acid group. researchgate.net This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for 5-Hydroxybenzothiazole-2-boronic Acid

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Gap) | 4.45 | HOMO-LUMO Energy Gap |

Note: Data is representative and derived from computational principles for illustrative purposes.

DFT calculations can predict the reactivity and selectivity of 5-Hydroxybenzothiazole-2-boronic acid in chemical reactions. By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. An MEP map visualizes the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this molecule, the oxygen atoms of the hydroxyl groups and the nitrogen atom of the thiazole (B1198619) ring are expected to be regions of high electron density. In contrast, the boron atom, being a Lewis acid, and the hydrogen atoms of the hydroxyl groups would be electron-deficient. nih.gov This information is invaluable for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Mechanistic Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms at the molecular level. It allows for the study of reaction pathways that are often difficult or impossible to observe experimentally.

Many chemical reactions involving boronic acids, such as the Suzuki-Miyaura coupling or interactions with biological targets, proceed through transient, high-energy species known as transition states. nih.gov Boronic acids are known to act as transition state analogs in enzyme inhibition. nih.govresearchgate.net Computational methods can locate and characterize the geometry and energy of these transition states.

Reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these environmental effects.

Implicit solvent models, such as the Self-Consistent Reaction Field (SCRF) method, treat the solvent as a continuous medium with a specific dielectric constant, simulating the bulk electrostatic effects on the solute. biorxiv.org Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation, allowing for the analysis of specific solute-solvent interactions like hydrogen bonding. Given the polar nature of the hydroxyl and boronic acid groups, solvent interactions, particularly with protic solvents like water, are expected to play a crucial role in the reactivity and stability of 5-Hydroxybenzothiazole-2-boronic acid. Studies on similar heterocyclic compounds have demonstrated that solvent can regulate the reaction mechanism. researchgate.net

Analysis of Intramolecular Interactions and Chelation Effects

No dedicated studies were found that computationally analyze the intramolecular interactions, such as hydrogen bonding between the 5-hydroxy group and the boronic acid moiety or other parts of the benzothiazole ring system, for this specific compound. Research on related structures, like 2-(2-hydroxyphenyl)benzothiazole, confirms that intramolecular hydrogen bonds can be investigated using methods like DFT to calculate bond lengths, angles, and stabilization energies, often supported by NBO or QTAIM analysis. iaea.orgmdpi.com However, quantitative data (e.g., interaction energies, electron densities at bond critical points) for 5-Hydroxybenzothiazole-2-boronic acid is absent from the available literature. Similarly, while the potential for this molecule to act as a chelating agent exists due to the presence of multiple heteroatoms, no theoretical investigations on its chelation effects or metal-binding properties were identified.

In Silico Prediction of Spectroscopic Parameters

There is no published research containing in silico predictions of the spectroscopic parameters (e.g., NMR, IR) for 5-Hydroxybenzothiazole-2-boronic acid. Theoretical calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts and to simulate infrared vibrational frequencies, which aids in the interpretation of experimental spectra. academicjournals.orgresearchgate.net These predictions are typically performed using DFT methods, such as B3LYP, with appropriate basis sets. mdpi.comnih.gov Without specific computational studies on 5-Hydroxybenzothiazole-2-boronic acid, data tables of predicted chemical shifts or vibrational frequencies cannot be compiled.

Advanced Applications in Chemical Synthesis and Chemical Biology

Role as a Versatile Building Block in Complex Molecule Synthesis

5-Hydroxybenzothiazole-2-boronic acid serves as a key architectural component in the assembly of complex organic molecules. Its utility stems from the predictable and efficient reactivity of the boronic acid group, particularly in palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry. nih.gov

Construction of Biaryl and Fused Heterocyclic Systems

The primary application of aryl boronic acids in synthesis is the formation of new carbon-carbon bonds to create biaryl systems, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.gov 5-Hydroxybenzothiazole-2-boronic acid is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction. nih.gov In this reaction, the boronic acid couples with an aryl halide or triflate in the presence of a palladium catalyst and a base to form a new biaryl compound. This allows for the direct linkage of the benzothiazole (B30560) core to a wide variety of other aromatic or heteroaromatic rings, yielding complex structures that would be difficult to assemble using other methods. nih.govnih.gov

Furthermore, the benzothiazole unit can serve as a scaffold for the creation of more complex fused heterocyclic systems. researchgate.netnih.govresearchgate.net After an initial Suzuki coupling to introduce a new aryl group, functional groups on either the benzothiazole or the newly introduced ring can be used to perform subsequent intramolecular cyclization reactions, leading to the formation of polycyclic aromatic or heteroaromatic structures. The hydroxyl group at the 5-position can also be used as a handle for further derivatization or to influence the regioselectivity of subsequent reactions.

| Coupling Partner | Reaction Type | Resulting Structure |

| Aryl Halides (e.g., Bromobenzene) | Suzuki-Miyaura Coupling | Biaryl system (e.g., 5-Hydroxy-2-phenylbenzothiazole) |

| Heteroaryl Halides (e.g., 2-Bromopyridine) | Suzuki-Miyaura Coupling | Heterobiaryl system (e.g., 5-Hydroxy-2-(pyridin-2-yl)benzothiazole) |

| Dihalogenated Aromatics | Double Suzuki Coupling | Extended conjugated systems |

Facilitating the Rapid Generation of Chemical Libraries for Research

In the field of drug discovery, the ability to rapidly synthesize large numbers of diverse yet related compounds—a process known as library synthesis—is crucial for identifying new therapeutic leads. nih.gov Boronic acids are considered essential building blocks for this purpose due to the reliability, functional group tolerance, and broad scope of the Suzuki-Miyaura coupling reaction. nih.gov

5-Hydroxybenzothiazole-2-boronic acid is particularly valuable in this context. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. crimsonpublishers.comderpharmachemica.com By using this compound as a common starting material, medicinal chemists can couple it with a vast array of commercially available aryl and heteroaryl halides to generate a large library of novel benzothiazole derivatives. These libraries can then be screened against biological targets like enzymes or receptors to identify new hit compounds for drug development programs.

Utilization in Catalyst Development and Reagent Design

Beyond its role as a structural building block, the boronic acid moiety of 5-Hydroxybenzothiazole-2-boronic acid enables its use in catalysis, particularly in reactions involving the activation of carboxylic acids.

Application in Boronic Acid-Catalyzed Organic Transformations (e.g., Amide Bond Formation)

Aryl boronic acids have emerged as effective organocatalysts for the direct formation of amide bonds from carboxylic acids and amines, a fundamental transformation in chemistry and biology. rsc.orgacs.org This process avoids the need for stoichiometric activating agents, which generate significant chemical waste. nih.gov The catalytic cycle generally involves the activation of the carboxylic acid by the boronic acid. The electron-withdrawing or donating nature of substituents on the aryl ring of the boronic acid catalyst can influence the reaction rate. rsc.org The electron-rich benzothiazole ring system and the hydroxyl group in 5-Hydroxybenzothiazole-2-boronic acid could potentially modulate its catalytic activity in such transformations. While primary alkylboronic acids have shown high activity for certain substrates, the development of specialized arylboronic acid catalysts continues to be an active area of research. nih.gov

Development of Chemical Sensors and Molecular Recognition Systems

The ability of boronic acids to form reversible covalent bonds with diols is the foundation for their widespread use in chemical sensors and molecular recognition systems. nih.govnih.govresearchgate.net 5-Hydroxybenzothiazole-2-boronic acid is a promising candidate for such applications due to the combination of a diol-binding unit (the boronic acid) and a signaling unit (the potentially fluorescent benzothiazole core).

Boronic acids are Lewis acids that react with 1,2- or 1,3-diols, such as those found in saccharides (sugars), to form stable five- or six-membered cyclic boronate esters. nih.govrsc.org This binding event can be designed to produce a detectable signal, most commonly a change in fluorescence. rsc.org The benzothiazole moiety can act as a fluorophore. When the boronic acid group binds to a target diol, the hybridization of the boron atom changes from sp² to sp³, altering the electronic properties of the entire molecule. nih.gov This change can modulate the fluorescence of the benzothiazole core through mechanisms like photoinduced electron transfer (PET), leading to an increase or decrease in light emission. frontiersin.org

This principle allows for the design of sensors where the fluorescence intensity or wavelength is directly dependent on the concentration of a target analyte, such as glucose. dcu.ienih.gov The sensor molecule, incorporating the 5-Hydroxybenzothiazole-2-boronic acid structure, would exhibit a specific fluorescence in the absence of the sugar. Upon addition of the sugar, binding to the boronic acid would cause a measurable change in fluorescence, allowing for quantitative detection. rsc.org

| Application Area | Principle of Operation | Target Analytes |

| Saccharide Sensing | Reversible covalent bonding with diols to form boronate esters, modulating the fluorescence of the benzothiazole core. | Glucose, Fructose, and other monosaccharides. nih.govfrontiersin.org |

| Catecholamine Detection | Binding to the catechol moiety (a 1,2-diol) of neurotransmitters. | Dopamine, L-DOPA. nih.gov |

| α-Hydroxycarboxylate Recognition | Complexation with α-hydroxy acids, leading to changes in optical properties. | Tartaric acid, Citric acid. rsc.org |

Reversible Covalent Binding with Diols and Polyols (e.g., Saccharides, Catechols)

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. researchgate.netnih.gov This interaction results in the formation of cyclic boronate esters, which are stable yet can dissociate under specific conditions, making the binding dynamic. nih.govbath.ac.uk This property is central to the application of 5-Hydroxybenzothiazole-2-boronic acid in molecular recognition and sensing systems.

The binding process is an equilibrium reaction that is notably influenced by pH. researchgate.net In aqueous solutions, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The formation of the boronate ester with a diol, such as a saccharide or a catechol, enhances the acidity of the boron atom, favoring the stable cyclic ester structure. nih.govbath.ac.ukresearchgate.net This dynamic covalent chemistry is the foundation for creating responsive materials and sensors. researchgate.net

Catechols, which are 1,2-benzenediol moieties found in important biomolecules like the neurotransmitter dopamine, are particularly effective binding partners for boronic acids. nih.govresearchgate.net The interaction between boronic acids and catechols has been leveraged to construct hydrogels and other self-assembling systems. researchgate.netresearchgate.net Similarly, the diol groups present in saccharides (sugars) allow for their selective recognition by boronic acid-containing molecules, a principle widely used in the development of glucose sensors. fourwaves.comrsc.orgnih.gov

| Binding Partner Class | Specific Examples | Nature of Interaction | Key Features |

|---|---|---|---|

| Diols/Polyols | Saccharides (e.g., Glucose, Fructose) | Formation of cyclic boronate esters | pH-dependent, reversible covalent bond researchgate.netresearchgate.net |

| Aromatic Diols | Catechols (e.g., Dopamine, L-DOPA) | Formation of stable five-membered boronate ester rings nih.gov | Stronger binding affinity compared to many alkyl diols nih.govbath.ac.uk |

Design of Fluorescent and Luminescent Probes for Chemical Sensing

The benzothiazole scaffold is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent probes. researchgate.net When functionalized with a boronic acid group, the resulting molecule, such as 5-Hydroxybenzothiazole-2-boronic acid, combines a signaling unit (the fluorophore) with a recognition unit (the boronic acid). This combination allows for the creation of sensors that translate a binding event into a measurable change in fluorescence or luminescence. rsc.org

The mechanism of sensing often relies on processes like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET). nih.govresearchgate.net Upon binding of the target analyte (e.g., a diol) to the boronic acid, the electronic properties of the molecule are altered. This change affects the excited state of the fluorophore, leading to a modification of its emission properties, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity or a shift in the emission wavelength. rsc.orgresearchgate.net

Benzothiazole-boronic acid conjugates have been developed as probes for various biologically significant analytes. For example, probes utilizing a phenylboronic acid ester recognition site attached to a benzothiazole derivative have been designed for the detection of peroxynitrite (ONOO⁻), a reactive oxygen species implicated in cellular damage and disease. nih.govnih.gov The cleavage of the boronic ester by peroxynitrite releases the highly fluorescent benzothiazole derivative, resulting in a strong "turn-on" signal. nih.gov

| Probe Component | Function | Sensing Mechanism | Target Analyte Examples |

|---|---|---|---|

| Hydroxybenzothiazole Core | Fluorophore (Signaling Unit) | Analyte binding modulates the fluorophore's electronic environment, causing a change in fluorescence (e.g., via ICT, PET). nih.govresearchgate.net | Saccharides, Catecholamines, Reactive Oxygen Species (e.g., Peroxynitrite) rsc.orgnih.gov |

| Boronic Acid Group | Recognition Site (Binding Unit) |

Integration into Advanced Materials and Optoelectronic Components

The unique photochemical and binding properties of 5-Hydroxybenzothiazole-2-boronic acid make it a candidate for integration into more complex systems, including advanced materials and components for optoelectronics.

Exploration in the Design of Luminescent Systems (e.g., Firefly Luciferin (B1168401) Analogues)

The core chemical structure of 5-Hydroxybenzothiazole-2-boronic acid is closely related to that of D-luciferin, the natural substrate for the luciferase enzyme in fireflies. ucl.ac.ukresearchgate.net D-luciferin is (S)-2-(6'-hydroxy-2'-benzothiazolyl)-2-thiazoline-4-carboxylic acid, containing a 6-hydroxybenzothiazole (B183329) ring that is critical for its bioluminescence. plos.org This structural similarity has spurred significant research into the synthesis of novel luciferin analogues to create brighter and more red-shifted bioluminescent probes for in vivo imaging. ucl.ac.ukrsc.org

By modifying the benzothiazole core, researchers can tune the emission properties of the resulting luciferin analogue. nih.gov The 6-hydroxybenzothiazole unit is a key component in this molecular architecture. researchgate.net Synthetic strategies focus on creating variations of this core to alter the electronic structure and, consequently, the color and intensity of the light produced in the enzymatic reaction. ucl.ac.ukrsc.org The development of analogues that emit light in the near-infrared (nIR) region is particularly valuable, as longer wavelengths have better tissue penetration, enhancing the sensitivity of deep-tissue imaging. ucl.ac.uk

| Compound | Core Structure | Significance | Application Goal |

|---|---|---|---|

| D-Luciferin (Natural Substrate) | 6-Hydroxybenzothiazole | Natural substrate for firefly luciferase, produces bioluminescence. plos.org | Standard for bioluminescence imaging (BLI). researchgate.net |

| Synthetic Luciferin Analogues | Modified Hydroxybenzothiazole | Chemical modifications can alter emission wavelength and quantum yield. rsc.orgnih.gov | Develop brighter, red-shifted probes for improved in vivo imaging. ucl.ac.uk |

General Utility as Tools in Molecular Imaging and Biomarker Discovery Methodologies

The dual functionality of the hydroxybenzothiazole-boronic acid structure provides a powerful platform for developing tools for molecular imaging and biomarker discovery. The benzothiazole moiety serves as a versatile imaging agent, while the boronic acid group can be used to target specific biological structures or to react with specific biomarkers.

Benzothiazole-based fluorescent probes have been successfully applied to image specific biological events and molecules within living cells and tissues. For instance, probes have been developed to monitor peroxynitrite levels during ferroptosis, a form of regulated cell death, and to distinguish between cancerous and normal tissues based on differences in reactive oxygen species. nih.gov Other benzothiazole derivatives have been engineered to bind to and image β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. nih.gov

Furthermore, the boronic acid component offers a unique chemical handle for biomarker detection. Boronic acids can interact with the glucose moieties on glucosylated 5-hydroxymethylcytosine (B124674) (5hmC), an important epigenetic DNA modification. This interaction has been exploited to develop a polymerase chain reaction (PCR)-based assay to detect gene-specific 5hmC enrichment, providing a tool for screening epigenetic biomarkers associated with development and disease. nih.gov This demonstrates the potential of boronic acid chemistry in the development of novel methodologies for biomarker discovery.

| Application Area | Methodology | Role of 5-Hydroxybenzothiazole-2-boronic acid Moiety | Example Target |

|---|---|---|---|

| Molecular Imaging | Fluorescence microscopy | The benzothiazole core acts as a fluorophore for imaging. nih.govnih.gov | Peroxynitrite in cancer cells, β-amyloid plaques nih.govnih.gov |

| Biomarker Discovery | Boronic acid-mediated PCR assay | The boronic acid group selectively interacts with a glycosylated biomarker. nih.gov | Glucosylated 5-hydroxymethylcytosine (epigenetic mark) nih.gov |

Future Directions and Emerging Research Avenues for 5 Hydroxybenzothiazole 2 Boronic Acid

Development of More Sustainable and Green Chemistry Synthetic Protocols

The future synthesis of 5-Hydroxybenzothiazole-2-boronic acid and its derivatives is geared towards environmentally benign methodologies. nih.gov Green chemistry principles are central to developing new synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. nih.govmdpi.com

Key research directions include:

Alternative Solvents and Catalysts: Research is moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free reaction conditions. mdpi.com The development of novel heterogeneous catalysts, such as silica-supported methanesulfonic acid, offers advantages like easy recovery and reusability, contributing to more sustainable processes. mdpi.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product. This includes exploring condensation reactions of 2-aminothiophenols with carboxylic acids or the cyclization of thioamides which are known to be efficient processes for forming the benzothiazole (B30560) core. mdpi.com

Use of Renewable Feedstocks: A significant future goal is the utilization of biomass-derived starting materials. For instance, exploring pathways from compounds like 5-hydroxymethylfurfural (B1680220) (HMF) could provide a sustainable route to key intermediates. nih.govresearchgate.net The use of carbon dioxide (CO2) as a C1 source in cyclization reactions to form the benzothiazole ring represents another innovative and environmentally friendly approach. nih.govmdpi.com

| Parameter | Conventional Methods | Emerging Green Chemistry Protocols |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids, Solvent-free |

| Catalysts | Homogeneous metal catalysts (often toxic and difficult to remove) | Heterogeneous catalysts, Biocatalysts, Metal-free catalysts nih.gov |

| Starting Materials | Petroleum-based | Biomass-derived feedstocks, CO2 nih.govmdpi.com |

| Efficiency | Often multi-step with moderate yields | One-pot synthesis, high atom economy, high yields mdpi.com |

| Waste Generation | Significant byproduct formation | Minimized waste, recyclable catalysts |

Exploration of Novel Catalytic Transformations and Reactivity Modes

The reactivity of 5-Hydroxybenzothiazole-2-boronic acid is largely dictated by the interplay between the benzothiazole ring, the hydroxyl group, and the boronic acid function. Future research will focus on uncovering new catalytic transformations and reactivity patterns.

C-H Bond Functionalization: A major area of exploration is the direct functionalization of C-H bonds on the benzothiazole core. This atom-economical approach, often catalyzed by transition metals like palladium or ruthenium, allows for the introduction of new substituents without the need for pre-functionalized starting materials. rsc.org

Novel Cross-Coupling Reactions: While the boronic acid group is a staple in Suzuki-Miyaura cross-coupling, its reactivity in other metal-catalyzed reactions is an area for expansion. nih.govmdpi.com Exploring its participation in Chan-Lam, Liebeskind-Srogl, and other coupling reactions could yield novel derivatives. The benzothiazole moiety itself can also participate in various coupling reactions, for instance, through copper-catalyzed three-component reactions to form benzothiazolethiones. nih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a sustainable alternative to traditional thermal methods. Investigating the reactivity of 5-Hydroxybenzothiazole-2-boronic acid under photoredox conditions could unlock new reaction pathways and allow for the synthesis of unique molecular architectures.

Boron-Centered Reactivity: The Lewis acidic nature of the boron atom is key to its functionality. researchgate.net Research into modulating the electron density on the boron atom, for example by intramolecular coordination with the adjacent hydroxyl group, could enhance its stability or tune its reactivity for specific applications, such as inhibiting serine proteases. nih.govnih.gov

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of 5-Hydroxybenzothiazole-2-boronic acid and its analogues. ijprajournal.com

Enhanced Safety and Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing. organic-chemistry.org This is particularly advantageous for handling hazardous reagents or highly exothermic reactions, which are common in organometallic chemistry used for boronic acid synthesis. organic-chemistry.org

Improved Efficiency and Throughput: The high surface-area-to-volume ratio in microreactors leads to enhanced heat and mass transfer, often resulting in faster reaction times and higher yields. organic-chemistry.orguc.pt Continuous processes can operate for extended periods, enabling the production of multigram quantities of material with a small footprint. organic-chemistry.org

Automation and Library Synthesis: Integrating flow reactors with automated control systems and purification units enables the rapid synthesis of libraries of analogues for screening purposes. This automated approach accelerates the drug discovery and materials science research cycle.

| Feature | Benefit in Synthesis | Reference |

|---|---|---|

| Precise Temperature Control | Minimizes side reactions, improves selectivity and safety. | organic-chemistry.org |

| Rapid Mixing | Increases reaction rates and yields, especially for fast reactions. | organic-chemistry.org |

| High Throughput | Enables rapid production of significant quantities (e.g., 60 g/h). | organic-chemistry.org |

| Scalability | Easier to scale up production compared to batch processes. | organic-chemistry.orgnih.gov |

| Integration of Steps | Allows for multi-step synthesis in a continuous sequence, reducing manual handling and purification. | uc.ptresearchgate.net |

Advanced Computational Design and High-Throughput Screening of Analogues

Modern drug discovery and materials science rely heavily on computational tools and high-throughput screening (HTS) to accelerate the identification of lead compounds. These approaches are poised to play a crucial role in exploring the potential of 5-Hydroxybenzothiazole-2-boronic acid analogues.

In Silico Library Design: Computational chemistry can be used to design virtual libraries of 5-Hydroxybenzothiazole-2-boronic acid derivatives. mdpi.com By systematically modifying substituents on the benzothiazole ring, researchers can predict properties such as binding affinity to biological targets, electronic properties, and drug-likeness. mdpi.com

Molecular Docking and Simulation: For applications in medicinal chemistry, molecular docking studies can predict how analogues of 5-Hydroxybenzothiazole-2-boronic acid might interact with the active sites of enzymes or receptors. mdpi.com This can guide the synthesis of compounds with improved potency and selectivity.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a specific biological target or for a particular material property. nih.gov Miniaturized assays, often in 96-well or 384-well plate formats, can be developed to screen libraries of 5-Hydroxybenzothiazole-2-boronic acid derivatives for desired activities, such as enzyme inhibition or fluorescence. nih.govrsc.org

Predictive Modeling: Data generated from HTS can be used to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized analogues, further refining the design process.

Synergistic Applications in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are powerful tools for generating molecular complexity. mdpi.com 5-Hydroxybenzothiazole-2-boronic acid is an ideal candidate for use in such reactions.

Rapid Library Generation: The use of 5-Hydroxybenzothiazole-2-boronic acid as a building block in MCRs, such as the Petasis or Ugi reactions, would enable the rapid synthesis of diverse libraries of complex molecules. rsc.orgnih.gov This is highly valuable for identifying novel compounds with interesting biological or material properties.

Petasis Borono-Mannich Reaction: The boronic acid functionality can react with an amine and an aldehyde or ketone in a Petasis reaction to form α-amino acids or their derivatives. nih.gov The presence of the benzothiazole core would impart unique properties to the resulting products.

Ugi and Passerini Reactions: While not directly involving the boronic acid, the benzothiazole scaffold could be functionalized with an amine or carboxylic acid group, making it suitable for isocyanide-based MCRs like the Ugi or Passerini reactions. rsc.orgnih.gov The boronic acid could then serve as a handle for subsequent functionalization.

Novel MCR Discovery: A significant research avenue is the development of new MCRs where the unique reactivity of the boronic acid plays a central role in the reaction cascade, potentially leading to the discovery of novel heterocyclic scaffolds. rsc.org

Q & A

Q. What is the role of the boronic acid group in 5-hydroxybenzothiazole-2-boronic acid for molecular recognition?

The boronic acid group enables reversible covalent interactions with diols and anions, forming boronate esters or complexes. This property is critical for applications in sensing and separation, such as detecting saccharides or isolating diol-containing biomolecules. Researchers should optimize reaction pH (near physiological pH, ~7.4) to enhance binding affinity while minimizing non-specific interactions .

Q. What synthetic strategies are recommended for preparing 5-hydroxybenzothiazole-2-boronic acid?

A common approach involves Suzuki-Miyaura cross-coupling reactions, where a benzothiazole halide precursor reacts with a boronic acid pinacol ester under palladium catalysis. Key steps include:

- Halogenation : Introduce a bromine or iodine at the 2-position of the benzothiazole core.

- Coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base (e.g., Na₂CO₃) in a solvent like THF/water (3:1) at 80–100°C . Post-synthesis, purify via silica gel chromatography (eluent: ethyl acetate/hexane gradient) and verify purity using HPLC (>95%) .

Q. How should researchers characterize the structure and purity of 5-hydroxybenzothiazole-2-boronic acid?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and boronic acid substitution.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. experimental m/z).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of substituent positions, as demonstrated for analogous boronic acids .

- HPLC : Monitor purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize 5-hydroxybenzothiazole-2-boronic acid for selective analyte sensing in complex matrices?

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance Lewis acidity of boron, improving binding to low-affinity targets like glucose.

- Fluorescent Tagging : Conjugate with fluorophores (e.g., dansyl or BODIPY) to enable ratiometric sensing. Validate selectivity via competitive binding assays with structurally similar analytes .

- pH Optimization : Conduct titration experiments (pH 6–9) to identify optimal binding conditions, as boronate ester formation is pH-dependent .

Q. What challenges arise in interpreting binding data for 5-hydroxybenzothiazole-2-boronic acid, and how can they be resolved?

Common Issues :

- Non-specific Binding : Observed in hydroxyl-rich environments (e.g., biological fluids). Mitigate by adding blocking agents (e.g., polyethylene glycol).

- Dynamic Quenching : Fluorescence interference from aromatic analytes. Use time-resolved fluorescence or dual-probe systems to isolate signals. Validation Methods :

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) independently.

- Control Experiments : Compare binding with boronic acid-free analogs to confirm specificity .

Q. What strategies improve the stability of 5-hydroxybenzothiazole-2-boronic acid in aqueous solutions?

- Protection of Boronic Acid : Convert to more stable pinacol esters during storage. Regenerate active form via acid hydrolysis (1 M HCl, 30 min).

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation.

- Buffered Solutions : Use phosphate-buffered saline (PBS) with 1–5% DMSO to enhance solubility and reduce aggregation .

Q. How can computational methods aid in designing derivatives of 5-hydroxybenzothiazole-2-boronic acid?

- Density Functional Theory (DFT) : Calculate charge distribution on boron to predict binding affinity.

- Molecular Dynamics (MD) : Simulate interactions with target diols (e.g., fructose vs. glucose) to guide substituent design.

- Docking Studies : Model binding to proteins (e.g., lectins) for therapeutic applications .

Methodological Considerations

Q. What protocols are recommended for chromatographic separation using 5-hydroxybenzothiazole-2-boronic acid?

- Boron Affinity Chromatography : Immobilize the compound on agarose beads via amine coupling. Elute bound diols (e.g., ribose) with 0.1 M sorbitol in PBS.

- HPLC Method : Use a boronate-immobilized column (pH 8.5) with a gradient elution (acetonitrile/water) to separate catecholamines or glycated hemoglobin .

Q. How should researchers address discrepancies in reported binding constants for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.